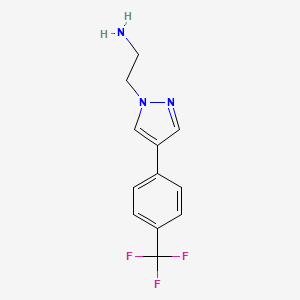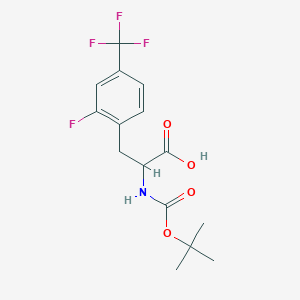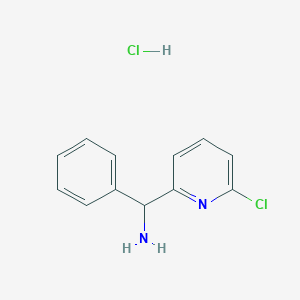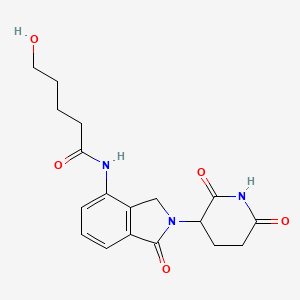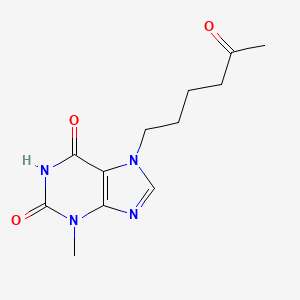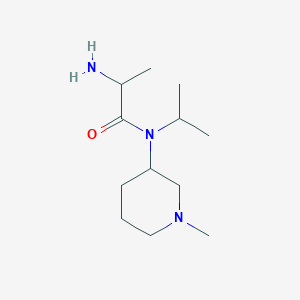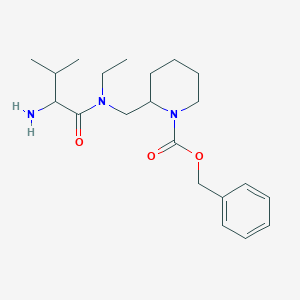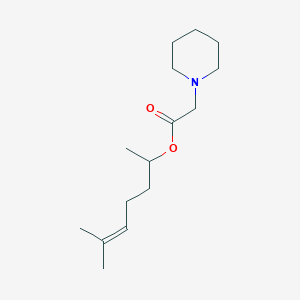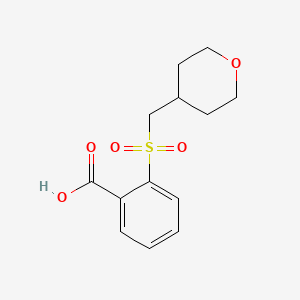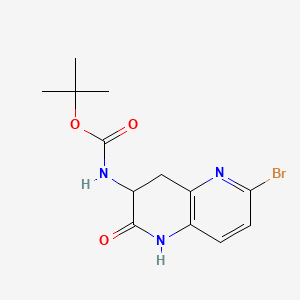
Thalidomide-O-acetamido-C3-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-acetamido-C3-Br is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide and its analogs, including this compound, have since been studied for their potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-C3-Br typically involves the modification of the thalidomide moleculeThis can be achieved through a series of organic reactions, including acylation and halogenation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-O-acetamido-C3-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogenation and acylation are common substitution reactions involving this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride for acylation and bromine for halogenation are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .
Applications De Recherche Scientifique
Thalidomide-O-acetamido-C3-Br has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a tool for studying protein interactions.
Medicine: Explored for its therapeutic potential in treating cancers, particularly multiple myeloma, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mécanisme D'action
Thalidomide-O-acetamido-C3-Br exerts its effects through multiple mechanisms. It binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival. This interaction results in anti-proliferative and anti-inflammatory effects, making it a valuable compound in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also for its therapeutic potential in cancer and inflammatory diseases.
Lenalidomide: A more potent analog with fewer side effects, used in the treatment of multiple myeloma and myelodysplastic syndromes.
Pomalidomide: Another analog with enhanced efficacy and reduced toxicity, used in similar therapeutic contexts
Uniqueness
Thalidomide-O-acetamido-C3-Br is unique due to its specific modifications, which enhance its binding affinity to CRBN and improve its therapeutic profile. These modifications also reduce the risk of teratogenic effects compared to thalidomide .
Propriétés
Formule moléculaire |
C18H18BrN3O6 |
|---|---|
Poids moléculaire |
452.3 g/mol |
Nom IUPAC |
N-(3-bromopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C18H18BrN3O6/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25/h1,3-4,11H,2,5-9H2,(H,20,24)(H,21,23,25) |
Clé InChI |
DNIAPHACXOEONU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


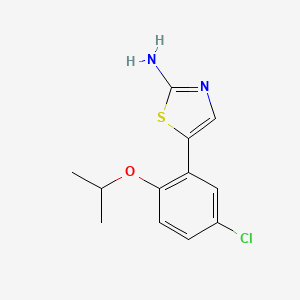
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)
